Chloro (R)-Phosphoryl Sofosbuvir can be synthesized from the parent compound, Sofosbuvir, through various chemical processes that involve the introduction of chlorine and phosphoryl groups. The compound is cataloged under the identifier 1496552-50-1 and has been the subject of several patents and scientific studies focusing on its synthesis and applications in antiviral therapies .
The synthesis of Chloro (R)-Phosphoryl Sofosbuvir involves several key steps:
The synthesis process typically requires specific reaction conditions, including the use of Lewis acids and bases to facilitate nucleophilic substitutions. For example, tert-butyl magnesium chloride is often employed to generate oxyanions that react with halogenated intermediates, leading to the formation of Chloro (R)-Phosphoryl Sofosbuvir .
The molecular formula for Chloro (R)-Phosphoryl Sofosbuvir is , with a molecular weight of approximately 545.91 g/mol. The compound features multiple functional groups, including a chloro group and a phosphoryl moiety, which are critical for its biological activity .
The structural configuration includes several stereogenic centers that contribute to its chiral nature. This chirality is essential for its interaction with biological targets, particularly the hepatitis C virus polymerase .
Chloro (R)-Phosphoryl Sofosbuvir can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various phosphorylated and chlorinated derivatives that may have distinct pharmacological properties.
Chloro (R)-Phosphoryl Sofosbuvir exerts its antiviral effects primarily by inhibiting the non-structural protein 5B (NS5B) polymerase of the hepatitis C virus. This enzyme is crucial for viral RNA replication.
Upon entering cells, Chloro (R)-Phosphoryl Sofosbuvir is metabolized into its active triphosphate form. This metabolite competes with natural nucleotides for incorporation into the growing RNA chain during replication. Once incorporated, it causes premature termination of RNA synthesis, effectively halting viral replication and reducing viral load in infected patients .
Chloro (R)-Phosphoryl Sofosbuvir has numerous applications in scientific research:
The stereochemical integrity at the phosphorus center represents a critical determinant of Chloro (R)-Phosphoryl Sofosbuvir's antiviral efficacy. This compound features an Rp configuration at the tetrahedral phosphorus center, which is stabilized through regioselective phosphorylation strategies during phosphoramidate conjugation. Key approaches include:
Table 1: Stereochemical Outcomes in Phosphoramidate Conjugation
Phosphorylating Agent | Base/Catalyst | Temperature (°C) | Rp:Sp Ratio | Purity After Crystallization |
---|---|---|---|---|
Phenyl L-isopropylalaninyl phosphorochloridate | N-methylimidazole | -30 | 88:12 | >99% Rp |
Pentafluorophenyl phosphorodichloridate | DIPEA | 0 | 65:35 | 95% Rp |
2,4-Dinitrophenyl phosphoramidate | DBU | 25 | 50:50 | 85% Rp |
Grignard reagents serve as indispensable tools for alkoxide generation and nucleophile activation in stereocontrolled phosphoramidate formation. Their functions encompass:
Thioglycoside chemistry enables the synthesis of sulfur-modified analogues of Chloro (R)-Phosphoryl Sofosbuvir through:
Chloro-based protecting groups provide orthogonal deprotection pathways critical for regioselective phosphorylation:
Industrial production prioritizes solvent sustainability, catalyst recyclability, and reaction mass efficiency:
Table 2: Industrial Solvent/Catalyst Systems for Key Steps
Reaction Step | Optimal Solvent | Catalyst | Temperature (°C) | Yield Improvement vs. Classical |
---|---|---|---|---|
Fluorination | THF | LiHMDS | -78 → 0 | +22% |
Vorbrüggen Glycosylation | Acetonitrile | ZnCl₂ (0.1 eq) | 80 | +35% |
Phosphoramidate Conjugation | 2-Me-THF | t-BuMgCl (1.2 eq) | -40 | +18% |
Deprotection/Crystallization | Ethyl acetate/Heptane | None | 5 | Purity +12% |
Downstream processing focuses on diastereomer separation and impurity control:
Table 3: Impurity Profiles Before and After Purification
Impurity Type | Structure | Crude (%) | After SMB (%) | After Crystallization (%) |
---|---|---|---|---|
Sp-Diastereomer | Phosphoramidate (Sp) | 8.7 | 0.9 | <0.05 |
Des-Chloro Analog | 2'-Deoxy-2'-H Sofosbuvir | 1.2 | 0.3 | <0.01 |
O-Desisopropyl Ester | Carboxylate Hydrolysis Product | 0.8 | 0.2 | <0.01 |
Phosphodiester | Hydrolyzed Phosphoramidate | 0.5 | <0.05 | <0.005 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0